Ptcdi-C8
CAS No.: 78151-58-3
Cat. No.: VC3734199
Molecular Formula: C40H42N2O4
Molecular Weight: 614.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78151-58-3 |
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Molecular Formula | C40H42N2O4 |
Molecular Weight | 614.8 g/mol |
IUPAC Name | 7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Standard InChI | InChI=1S/C40H42N2O4/c1-3-5-7-9-11-13-23-41-37(43)29-19-15-25-27-17-21-31-36-32(40(46)42(39(31)45)24-14-12-10-8-6-4-2)22-18-28(34(27)36)26-16-20-30(38(41)44)35(29)33(25)26/h15-22H,3-14,23-24H2,1-2H3 |
Standard InChI Key | YFGMQDNQVFJKTR-UHFFFAOYSA-N |
SMILES | CCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCC)C1=O |
Canonical SMILES | CCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCC)C1=O |
Introduction
Chemical Structure and Fundamental Properties
PTCDI-C8 (N,N′-Dioctyl-3,4,9,10-perylenedicarboximide) is characterized by the molecular formula C40H42O4N2 . Its structure consists of a planar perylene core with two octyl chains attached on opposite sides via imide groups . This molecular architecture facilitates the formation of organized supramolecular structures through hydrogen bonding, metal ion coordination, and π-stacking interactions .
As an n-type organic semiconductor, PTCDI-C8 demonstrates high molecular stability under ambient conditions, allowing for operation in normal atmospheric environments without significant degradation . This stability presents a considerable advantage over many other organic semiconductors that require protective encapsulation or inert processing conditions.
The compound's electronic properties are primarily determined by its perylene core, while the octyl chains influence solubility, crystallization behavior, and intermolecular packing. These structural characteristics contribute to PTCDI-C8's high electron mobility, making it particularly suitable for applications in electronic devices .
Physical and Electronic Properties
PTCDI-C8 exhibits several noteworthy physical and electronic properties that contribute to its performance in various applications. Table 1 summarizes these key properties:
Table 1: Fundamental Properties of PTCDI-C8
Property | Characteristic |
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Chemical Formula | C40H42O4N2 |
CAS Number | 78151-58-3 |
Semiconductor Type | n-type |
Molecular Structure | Planar perylene core with two octyl chains |
Intermolecular Interactions | Hydrogen bonding, π-stacking, metal ion coordination |
Stability | High stability in ambient conditions |
Work Function | ~4.2 eV (on various substrates) |
The work function of PTCDI-C8 varies depending on film thickness and substrate type. For instance, on p-GaN substrates, the work function maintains the substrate value of 5.7 eV up to a film thickness of 3.0 nm, then drops to 4.2 eV at 5.5 nm thickness . On n-GaN, the work function increases immediately after the first deposited layer, reaching 4.2 eV at a thickness of 1.8 nm .
Synthesis and Preparation Methods
The synthesis of PTCDI-C8 typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with octylamine under reflux conditions in solvents such as quinoline. The resulting product is purified through recrystallization or chromatographic techniques to obtain high-purity material suitable for electronic applications.
For device fabrication, PTCDI-C8 can be processed through various methods, including:
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Solution processing (spin-coating, drop-casting, printing)
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Vapor deposition
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Solvent-induced precipitation for crystalline nanowires
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Thermal evaporation
Solution processing is particularly advantageous for large-area applications and flexible electronics, while vapor deposition techniques often yield higher purity films with better crystallinity and electronic performance.
Growth Characteristics and Film Formation
Layer-by-Layer Growth Mechanism
One of the distinctive features of PTCDI-C8 is its tendency to grow in a layer-by-layer fashion on various substrates, particularly during the initial stages of film formation . This growth pattern allows for the creation of well-ordered thin films with precisely controlled thickness, which is crucial for many electronic applications.
Research using in situ real-time grazing incidence small-angle X-ray scattering coupled with X-ray growth oscillations has revealed that PTCDI-C8 exhibits persistent layer-by-layer growth before transitioning to simultaneous multilayer growth at higher thicknesses . This transition represents a gradual shift from two-dimensional to three-dimensional growth modes as film thickness increases .
Island Formation and Morphological Evolution
During the growth of PTCDI-C8 films, distinct islands form on the substrate surface, serving as nucleation sites for subsequent growth . The density and morphology of these islands are significantly influenced by growth conditions, particularly substrate temperature and deposition rate.
Atomic force microscopy (AFM) studies have shown that higher substrate temperatures lead to a decrease in island density, which can be attributed to enhanced molecular diffusion . Remarkably, the island density of PTCDI-C8 can be tuned over approximately two orders of magnitude by adjusting the substrate temperature .
Table 2: Factors Affecting PTCDI-C8 Film Morphology and Growth
Nucleation and Growth Kinetics
Analysis of PTCDI-C8 growth kinetics has provided valuable insights into the nucleation and diffusion processes. Studies using diffusion-limited aggregation and attachment-limited aggregation models have revealed important parameters for the first two monolayers (MLs) :
Table 3: Nucleation Parameters of PTCDI-C8
Parameter | 1st Monolayer | 2nd Monolayer | Significance |
---|---|---|---|
Nucleation Energy (Enuc) | 532 ± 52 meV | 460 ± 28 meV | ~70 meV lower in 2nd ML |
Scaling Parameter (p) | 0.50 ± 0.05 | 0.53 ± 0.05 | Similar within error margins |
Diffusion Barrier (Ed) | Base value | ~140 meV lower than 1st ML | Indicates enhanced diffusivity |
Surface Diffusion Attempt Frequencies | 10^19-10^20 s^-1 | 10^19-10^20 s^-1 | Similar range in both layers |
This data demonstrates that molecular diffusion is enhanced in the second monolayer compared to the first, with a reduction in the diffusion barrier of approximately 140 meV . This enhanced diffusivity in upper layers contributes to the evolving morphology of PTCDI-C8 films as they grow thicker.
Substrate Effects on Film Properties
The properties of PTCDI-C8 films are significantly influenced by the substrate on which they are grown. Studies have been conducted on various substrates including SiO2, Al2O3, and more recently, GaN(0001) .
On GaN(0001) substrates, distinct differences in electronic properties have been observed depending on the doping type of the substrate. For p-GaN substrates, the work function remains constant at 5.7 eV (characteristic of the bare substrate) up to a film thickness of 3.0 nm, after which it drops to 4.2 eV at a thickness of 5.5 nm . In contrast, on n-GaN, the work function increases immediately after the first deposited dose of PTCDI-C8, reaching 4.2 eV at a thickness of 1.8 nm .
These substrate-dependent properties significantly influence the electronic band alignment at the interface between PTCDI-C8 and the substrate material, which is crucial for optimizing charge injection and extraction in electronic devices.
Applications in Electronic and Optoelectronic Devices
Organic Field-Effect Transistors
PTCDI-C8 has been extensively studied for applications in organic field-effect transistors (OFETs) due to its high electron mobility and stability . Recent research has demonstrated innovative approaches to enhance the performance of PTCDI-C8-based OFETs, such as using solution-grown single-crystalline PTCDI-C8 wires as both a mask for short-channel formation and an active layer with enhanced charge mobility .
This dual-role approach has been shown to significantly increase the switching speed of PTCDI-C8-based OFETs, making them more suitable for high-speed applications . The improved performance is attributed to both the reduced channel length and the enhanced charge mobility in the highly ordered crystalline wires.
Photovoltaic Applications and Photodetectors
The strong electron-accepting properties of PTCDI-C8 make it an excellent candidate for organic photovoltaic applications and photodetection devices . Studies on PTCDI-C8/p-Si heterojunction diodes have demonstrated promising photovoltaic behavior, particularly when appropriate interlayers are incorporated.
Research has shown that a PTCDI-C8/p-Si heterojunction diode with an optimized interlayer can achieve a photosensitivity value of 1418.7, compared to just 48.2 for a diode without the interlayer . This dramatic enhancement in photosensitivity highlights the potential of PTCDI-C8 in photodiode and photosensor applications.
Table 4: Photovoltaic Parameters of PTCDI-C8-Based Devices
Device Structure | Short-Circuit Current (ISC) | Open-Circuit Voltage (VOC) | Ideality Factor (n) | Barrier Height (Φb) | Photosensitivity |
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PTCDI-C8/p-Si (C0) | 1.91 μA | 320 mV | 2.10 | 0.74 eV | 48.2 |
PTCDI-C8/interlayer/p-Si (C1) | - | - | - | 0.938 eV | 1418.7 |
These results demonstrate that PTCDI-C8 is a promising candidate for optoelectronic devices, with particular potential in photodiode and photosensor applications .
Other Applications
Beyond transistors and photovoltaics, PTCDI-C8 has potential applications in various other electronic and optoelectronic devices, including:
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Light-emitting diodes
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Chemical and biological sensors
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Memory devices
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Flexible and wearable electronics
The versatility of PTCDI-C8 stems from its combination of high electron mobility, stability in ambient conditions, and solution processability, which enables integration into diverse device architectures and applications.
Recent Research Developments
Recent research on PTCDI-C8 has focused on several key areas aimed at enhancing its performance in electronic devices and expanding its range of applications.
One significant area of investigation has been the detailed study of nucleation and growth mechanisms using advanced characterization techniques. Research combining grazing incidence small-angle X-ray scattering with simultaneous X-ray growth oscillations has provided unprecedented insights into the layer-dependent island densities and diffusion characteristics of PTCDI-C8 .
Another important research direction has been the investigation of PTCDI-C8 on different substrate materials. Studies on GaN(0001) have elucidated the interfacial electronic properties, particularly the evolution of the work function and band alignment as a function of film thickness . These findings are crucial for optimizing device architectures that incorporate PTCDI-C8.
Innovative fabrication approaches have also emerged, such as the dual-role method using solution-grown PTCDI-C8 crystalline wires for short-channel OFET fabrication . This approach simultaneously addresses two key factors affecting device speed: reducing channel length and enhancing charge carrier mobility through improved molecular ordering.
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